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Compound of Interest

Compound Name: Hsd17B13-IN-102

Cat. No.: B12378385 Get Quote

A notable scarcity of public data exists for a compound specifically designated "Hsd17B13-IN-
102" in the context of patient-derived xenograft (PDX) models. Research and clinical

development are, however, actively progressing on several alternative inhibitors targeting

hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of liver diseases such

as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This

guide provides a comparative overview of the available preclinical data for these alternative

therapeutic agents.

Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are

associated with a reduced risk of progressing from simple steatosis to more severe forms of

liver disease, including NASH, fibrosis, and cirrhosis.[1] This has spurred the development of

various therapeutic modalities aimed at inhibiting the enzymatic activity of the HSD17B13

protein. These approaches include small molecule inhibitors and nucleic acid-based therapies

like RNA interference (RNAi) and antisense oligonucleotides (ASOs).

Comparison of Preclinical HSD17B13 Inhibitors
The following table summarizes the available preclinical efficacy data for several HSD17B13

inhibitors currently in development. It is important to note that direct comparisons are

challenging due to the variety of models and endpoints used in these studies.
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Therapeutic
Agent

Type
Preclinical
Model(s)

Key Efficacy
Findings

Reference(s)

BI-3231 Small Molecule

In vitro (human

and mouse

hepatocytes), In

vivo (mouse

models)

Potent inhibitor

of human and

mouse

HSD17B13.

Reduces

triglyceride

accumulation

and lipotoxic

effects in

hepatocytes.[2]

[3] In mouse

models, a related

compound

(inhibitor 32)

showed robust

anti-MASH

effects by

inhibiting the

SREBP-1c/FAS

pathway.[4]

[2][3][4][5][6]

INI-678 / INI-822 Small Molecule

3D Liver-on-a-

chip (human

primary cells), In

vivo (Zucker

obese rats)

INI-678:

Reduced fibrosis

markers α-SMA

(by 35.4%) and

collagen type 1

(by 42.5%) in a

NASH liver-on-a-

chip model.[7]

INI-822: Showed

potent and

selective

inhibition of

HSD17B13.[8]

[7][8][9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38223924/
https://www.opnme.com/molecules/hsd17b13-inhibitor-bi-3231
https://synapse.patsnap.com/drug/24fb2a5dec23459182ff3d444482f172
https://pubmed.ncbi.nlm.nih.gov/38223924/
https://www.opnme.com/molecules/hsd17b13-inhibitor-bi-3231
https://synapse.patsnap.com/drug/24fb2a5dec23459182ff3d444482f172
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969402/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01884
https://www.businesswire.com/news/home/20211005005420/en/Inipharm-to-Present-Data-Showing-Potential-of-Small-Molecule-Inhibitors-of-HSD17B13-to-Combat-Liver-Fibrosis-at-AASLDs-The-Liver-Meeting
https://www.biospace.com/inipharm-to-present-data-on-anti-fibrotic-effects-of-its-development-candidate-targeting-hsd17b13-at-aasld-s-the-liver-meeting
https://www.businesswire.com/news/home/20211005005420/en/Inipharm-to-Present-Data-Showing-Potential-of-Small-Molecule-Inhibitors-of-HSD17B13-to-Combat-Liver-Fibrosis-at-AASLDs-The-Liver-Meeting
https://www.biospace.com/inipharm-to-present-data-on-anti-fibrotic-effects-of-its-development-candidate-targeting-hsd17b13-at-aasld-s-the-liver-meeting
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.824776/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rapirosiran

(ALN-HSD)

RNAi

Therapeutic

Phase 1 Clinical

Trial (Healthy

adults and

MASH patients)

Dose-dependent

reduction in liver

HSD17B13

mRNA, with a

median reduction

of 78% at the

highest dose in

MASH patients.

[10]

[10][11]

AZD7503
Antisense

Oligonucleotide

Phase 1 Clinical

Trial

(NAFLD/NASH

patients)

Aims to assess

the knockdown

of hepatic

HSD17B13

mRNA. No

efficacy data has

been publicly

released yet.[12]

[13][14]

[12][13][14]

EP-037429

(prodrug of EP-

036332)

Small Molecule

In vivo (mouse

models of acute

and chronic liver

injury)

Hepatoprotective

effects observed

in preclinical

models of liver

injury.[15]

[15]

Unnamed ASO
Antisense

Oligonucleotide

In vitro (primary

hepatocytes), In

vivo (CDAHFD

mouse model)

Dose-dependent

reduction of

hepatic

Hsd17b13 gene

expression.

Modulated

hepatic steatosis

but did not affect

hepatic fibrosis in

the CDAHFD

mouse model.

[16][17]

[16][17]
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HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1] Its

expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding

protein 1c (SREBP-1c).[18] The precise enzymatic function and substrates of HSD17B13 are

still under investigation, but it is known to be involved in retinol and lipid metabolism.[1]

Overexpression of HSD17B13 has been shown to increase the size and number of lipid

droplets in hepatocytes.[1] The protective effect of HSD17B13 loss-of-function is thought to be

related to alterations in lipid metabolism and a reduction in the activation of hepatic stellate

cells, which are key drivers of liver fibrosis.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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